molecular formula C20H34O5 B13824012 5-[(3R,3aR,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl]pentanoic acid

5-[(3R,3aR,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl]pentanoic acid

Cat. No.: B13824012
M. Wt: 354.5 g/mol
InChI Key: BBIWXADUFWNKMQ-QPYFCIAVSA-N
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Description

6alpha-Prostaglandin I1 is a stable analog of Prostaglandin I2, also known as prostacyclin. It is a member of the prostaglandin family, which are physiologically active lipid compounds with diverse hormone-like effects. 6alpha-Prostaglandin I1 is resistant to hydrolysis in aqueous solutions and promotes cyclic AMP accumulation in human thyroid slices and cells in a concentration-dependent manner .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Prostaglandin I1 involves multiple steps, starting from the precursor arachidonic acid. The process includes the formation of intermediates through various reactions such as oxidation, reduction, and cyclization. Specific reaction conditions, including temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of 6alpha-Prostaglandin I1 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as chromatography for purification and characterization of the final product .

Chemical Reactions Analysis

Types of Reactions: 6alpha-Prostaglandin I1 undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation of 6alpha-Prostaglandin I1 can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or alkanes .

Scientific Research Applications

6alpha-Prostaglandin I1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6alpha-Prostaglandin I1 involves its interaction with specific receptors on the cell surface, leading to the activation of G-protein-coupled receptors. This activation triggers a cascade of intracellular signaling pathways, resulting in the accumulation of cyclic AMP and subsequent physiological effects such as vasodilation and inhibition of platelet aggregation .

Comparison with Similar Compounds

    Prostaglandin I2 (prostacyclin): A naturally occurring prostaglandin with similar biological activities but less stability in aqueous solutions.

    Prostaglandin E1 (alprostadil): Another prostaglandin analog with vasodilatory and platelet aggregation inhibitory effects.

Uniqueness: 6alpha-Prostaglandin I1 is unique due to its enhanced stability compared to Prostaglandin I2, making it more suitable for certain research and therapeutic applications. Its ability to promote cyclic AMP accumulation in a concentration-dependent manner also distinguishes it from other prostaglandin analogs .

Properties

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

IUPAC Name

5-[(3R,3aR,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl]pentanoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-4-8-15(21)10-11-16-17(22)12-18-20(16)14(13-25-18)7-5-6-9-19(23)24/h10-11,14-18,20-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+/t14-,15-,16?,17+,18-,20+/m0/s1

InChI Key

BBIWXADUFWNKMQ-QPYFCIAVSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/C1[C@@H](C[C@H]2[C@@H]1[C@H](CO2)CCCCC(=O)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC2C1C(CO2)CCCCC(=O)O)O)O

Origin of Product

United States

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